Diethyl (3-nitrophenylaminomethylene)malonate
Overview
Description
Diethyl (3-nitrophenylaminomethylene)malonate is an organic compound with the molecular formula C14H16N2O6 and a molecular weight of 308.29 g/mol . It is a derivative of malonic acid and features a nitrophenyl group attached to the aminomethylene moiety. This compound is known for its applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (3-nitrophenylaminomethylene)malonate can be synthesized through a condensation reaction between diethyl malonate and 3-nitroaniline in the presence of a base . The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl (3-nitrophenylaminomethylene)malonate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of nitro-substituted carboxylic acids.
Reduction: Formation of diethyl (3-aminophenylaminomethylene)malonate.
Substitution: Formation of substituted malonates with different functional groups.
Scientific Research Applications
Diethyl (3-nitrophenylaminomethylene)malonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials
Mechanism of Action
The mechanism of action of diethyl (3-nitrophenylaminomethylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical reactions, influencing the activity of target proteins and pathways. The aminomethylene moiety allows for further functionalization, enabling the compound to modulate biological processes .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl (2-nitrophenylaminomethylene)malonate: Similar structure but with the nitro group at the 2-position.
Diethyl (4-nitrophenylaminomethylene)malonate: Similar structure but with the nitro group at the 4-position
Uniqueness: Diethyl (3-nitrophenylaminomethylene)malonate is unique due to the position of the nitro group at the 3-position, which influences its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
diethyl 2-[(3-nitroanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-3-21-13(17)12(14(18)22-4-2)9-15-10-6-5-7-11(8-10)16(19)20/h5-9,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKXJOYRWHAQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395150 | |
Record name | Diethyl [(3-nitroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-10-6 | |
Record name | 1,3-Diethyl 2-[[(3-nitrophenyl)amino]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40107-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(3-nitroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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